

(1R,2R)-2-(Dimethylamino)cyclopentanol

theoretical stereochemistry

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Compound of Interest

Compound Name:	(1R,2R)-2-(Dimethylamino)cyclopentanol
Cat. No.:	B1315321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical stereochemistry of **(1R,2R)-2-(dimethylamino)cyclopentanol**, a chiral amino alcohol with significant applications as a catalyst and intermediate in asymmetric synthesis. The document details its synthesis, conformational analysis, and spectroscopic characterization, presenting data in a structured format for ease of comparison and including detailed experimental protocols.

Introduction

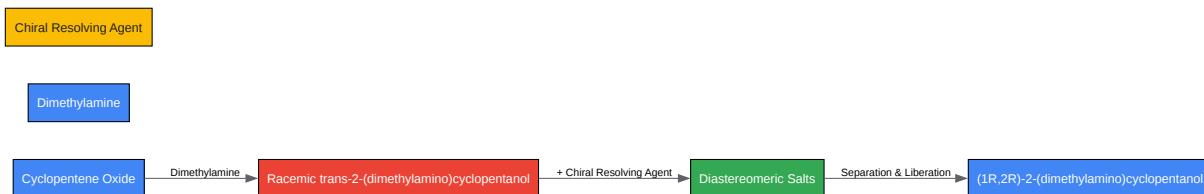
(1R,2R)-2-(Dimethylamino)cyclopentanol is a chiral auxiliary and ligand precursor valued for its role in stereoselective transformations. Its rigid cyclopentane backbone and the defined spatial relationship between the hydroxyl and dimethylamino groups are key to its efficacy in inducing chirality in chemical reactions. Understanding its stereochemical properties is paramount for its effective application in drug discovery and development. The molecule has a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol .[\[1\]](#)

Stereoselective Synthesis

The synthesis of enantiomerically pure **(1R,2R)-2-(dimethylamino)cyclopentanol** is crucial for its applications. A common and effective method involves the stereospecific ring-opening of

cyclopentene oxide with dimethylamine. This reaction proceeds via an SN₂ mechanism, resulting in the trans product.

Logical Relationship of Synthesis:



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Caption: Synthetic pathway to **(1R,2R)-2-(dimethylamino)cyclopentanol**.

Experimental Protocol: Synthesis of Racemic trans-2-(Dimethylamino)cyclopentanol

- Reaction Setup: In a sealed tube, place cyclopentene oxide (1.0 eq) and a 2.0 M solution of dimethylamine in THF (1.5 eq).
- Reaction Conditions: Heat the mixture at 80 °C for 24 hours.
- Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.
- Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield racemic trans-2-(dimethylamino)cyclopentanol.

The resolution of the racemic mixture is a critical step to isolate the desired (1R,2R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution

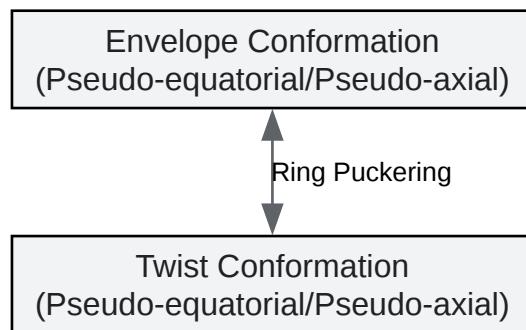
- Salt Formation: Dissolve the racemic trans-2-(dimethylamino)cyclopentanol in a suitable solvent (e.g., ethanol or acetone). Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).
- Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
- Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free amino alcohol.
- Extraction: The enantiomerically enriched amino alcohol is extracted into an organic solvent, dried, and the solvent is removed to yield the final product.

Conformational Analysis

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the twist (or half-chair). For 1,2-disubstituted cyclopentanes like **(1R,2R)-2-(dimethylamino)cyclopentanol**, the substituents can occupy pseudo-axial or pseudo-equatorial positions.

In the trans isomer, the two substituents are on opposite sides of the ring. The energetically most favorable conformation will seek to minimize steric interactions. Generally, conformations where bulky substituents occupy pseudo-equatorial positions are preferred. In the case of **(1R,2R)-2-(dimethylamino)cyclopentanol**, an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the dimethylamino group can significantly influence the conformational equilibrium, potentially favoring a conformation where these groups are in proximity, even if it introduces some steric strain.

Conformational Equilibrium:



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Caption: Conformational equilibrium of the cyclopentane ring.

Computational studies are invaluable for determining the relative energies of different conformers and predicting the most stable geometries. These studies can also provide insights into the role of intramolecular hydrogen bonding.

Spectroscopic Data and Characterization

Spectroscopic techniques are essential for confirming the structure and stereochemistry of **(1R,2R)-2-(dimethylamino)cyclopentanol**.

Quantitative Data Summary

Property	Value
Melting Point	-2 to -1 °C
Boiling Point	144 to 147 °C
¹ H NMR (CDCl ₃ , ppm)	Data not available in search results
¹³ C NMR (CDCl ₃ , ppm)	Data not available in search results
Specific Rotation	Data not available in search results

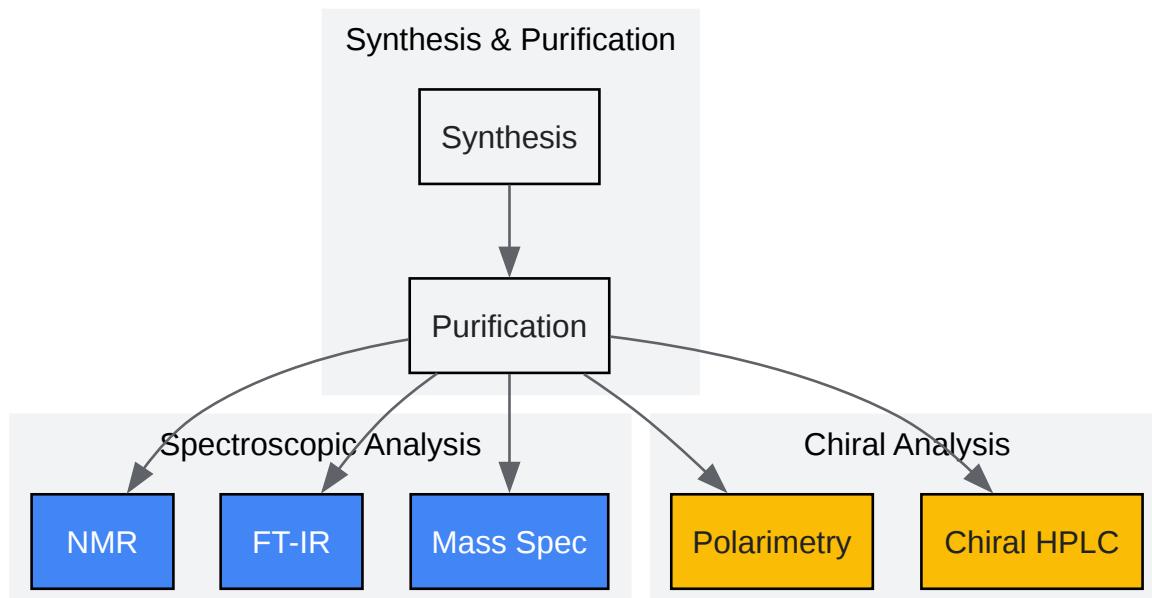
Note: Specific NMR and optical rotation data were not found in the provided search results. The table indicates where this information would be presented.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **(1R,2R)-2-(dimethylamino)cyclopentanol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

The trans relationship between the hydroxyl and dimethylamino groups can be confirmed by analyzing the coupling constants between the protons on C1 and C2 in the ^1H NMR spectrum. A smaller coupling constant is generally observed for trans protons in a cyclopentane ring compared to their cis counterparts.

Experimental Workflow for Characterization:



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Caption: Experimental workflow for synthesis and characterization.

Conclusion

The theoretical stereochemistry of **(1R,2R)-2-(dimethylamino)cyclopentanol** is dictated by its synthetic route, which establishes the trans relationship of the substituents, and its conformational preferences, which are a balance between minimizing steric strain and maximizing favorable intramolecular interactions. A thorough understanding of these principles, supported by robust experimental and spectroscopic data, is essential for the successful application of this important chiral molecule in the development of new chemical entities. Further research to obtain and publish detailed spectroscopic and chiroptical data for this compound would be of significant benefit to the scientific community.

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References

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